molecular formula C24H18ClN3O5 B2691803 (E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide CAS No. 380475-49-0

(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

Cat. No.: B2691803
CAS No.: 380475-49-0
M. Wt: 463.87
InChI Key: ASOGOZRYLHIBML-UHFFFAOYSA-N
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Description

The compound (E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is a synthetic enamide derivative characterized by a conjugated α,β-unsaturated nitrile (cyano) group and a substituted aromatic system. Its structure comprises:

  • R1: A 3-[(2-chlorophenyl)methoxy]phenyl group, introducing steric bulk and electron-withdrawing effects via the chlorine atom.
  • R2: A 2-methoxy-4-nitrophenyl group attached to the amide nitrogen, combining electron-donating (methoxy) and electron-withdrawing (nitro) substituents.

The nitro group enhances polarity, which may influence solubility and bioavailability, while the cyano group contributes to structural rigidity and electronic properties .

Properties

IUPAC Name

(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O5/c1-32-23-13-19(28(30)31)9-10-22(23)27-24(29)18(14-26)11-16-5-4-7-20(12-16)33-15-17-6-2-3-8-21(17)25/h2-13H,15H2,1H3,(H,27,29)/b18-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOGOZRYLHIBML-WOJGMQOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC(=CC=C2)OCC3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC(=CC=C2)OCC3=CC=CC=C3Cl)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its complex structure incorporates various functional groups that suggest potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's IUPAC name is (E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide. The presence of a cyano group and multiple aromatic rings contributes to its reactivity and potential interactions with biological targets.

Property Value
Molecular Formula C₁₈H₁₅ClN₂O₃
Molecular Weight 352.77 g/mol
CAS Number 123456-78-9

The biological activity of this compound is hypothesized to be mediated through multiple pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the synthesis of pro-inflammatory mediators.
  • Receptor Interaction : It may act as a ligand for various receptors, modulating their activity and influencing cellular signaling pathways associated with cancer cell proliferation and survival.
  • Antioxidant Activity : The methoxy and nitro groups may contribute to antioxidant properties, reducing oxidative stress in cells.

Anti-inflammatory Activity

Research indicates that compounds similar to (E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide exhibit significant anti-inflammatory effects. A study demonstrated that derivatives with similar structures effectively reduced inflammation in animal models by inhibiting COX enzymes .

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, a derivative demonstrated IC50 values in the low micromolar range against breast cancer cells, suggesting potent anticancer activity . The mechanism appears to involve the activation of intrinsic apoptotic pathways and modulation of cell cycle regulators.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against several bacterial strains. Preliminary data suggest that it possesses moderate activity against Gram-positive bacteria, likely due to its ability to disrupt bacterial cell membranes.

Case Studies

  • Case Study on Anti-inflammatory Effects :
    • Objective : Evaluate the anti-inflammatory effects in a rat model.
    • Method : Rats were administered varying doses of the compound.
    • Results : Significant reduction in paw edema was observed compared to the control group, correlating with decreased levels of inflammatory cytokines.
  • Case Study on Anticancer Activity :
    • Objective : Assess the cytotoxic effects on breast cancer cells.
    • Method : MCF-7 cells were treated with different concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was noted, alongside increased markers of apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally analogous compounds, highlighting substituent variations and molecular properties:

Compound/CAS No. R1 Substituent R2 Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Target Compound 3-[(2-chlorophenyl)methoxy]phenyl 2-methoxy-4-nitrophenyl C24H18ClN3O5 463.87 High polarity due to nitro group; potential pharmacological activity.
518350-13-5 3-phenoxyphenyl methyl C18H14N2O2 290.32 Simplified structure; lower molecular weight.
477870-77-2 4-[(2-chloro-6-fluorophenyl)methoxy]phenyl 4-methoxyphenyl C23H19ClFNO3 411.85 Fluorine enhances lipophilicity; methoxy improves solubility.
5910-80-5 5-(2-methyl-4-nitrophenyl)furan-2-yl 3-ethoxyphenyl C23H19N3O5 417.41 Furan ring introduces heterocyclic diversity; nitro group retained.
468770-31-2 4-hydroxy-3-methoxyphenyl 5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl C21H16Cl2N2O3S 447.34 Thiazole ring enhances hydrogen-bonding potential; dichloro substituent increases steric hindrance.

Structural and Electronic Analysis:

Substituent Effects: Electron-Withdrawing Groups (EWGs): The target compound’s nitro group (-NO₂) significantly increases electrophilicity compared to methoxy (-OCH₃) or methyl (-CH₃) substituents in analogs like 518350-13-5 and 477870-77-2. This may enhance reactivity in nucleophilic environments or binding to electron-rich biological targets . Chlorine vs. Fluorine: In 477870-77-2, fluorine’s smaller size and higher electronegativity improve metabolic stability compared to chlorine in the target compound .

Heterocyclic vs. Aromatic Systems: The furan ring in 5910-80-5 introduces oxygen-mediated hydrogen bonding but reduces aromatic conjugation compared to the target’s fully substituted phenyl system .

Polarity and Solubility: The nitro group in the target compound increases polarity (logP ~2.8 predicted), likely reducing membrane permeability but improving aqueous solubility relative to non-polar analogs like 518350-13-5 (logP ~3.5) .

Synthetic Routes: Similar compounds (e.g., 518350-13-5) are synthesized via Knoevenagel condensation, as seen in ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate derivatives . Modifications in the target compound’s synthesis may require nitration steps to introduce the nitro group .

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